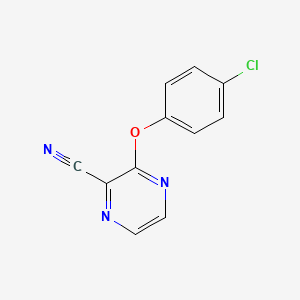
3-(4-Chlorophenoxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenoxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C11H6ClN3O and its molecular weight is 231.64. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrazine Derivatives: A Comprehensive Overview
Pyrazine derivatives, including 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile, have garnered significant interest due to their diverse pharmacological properties. Research has shown that pyrazine derivatives possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and other pharmacological effects. This broad spectrum of activities has led to an increase in research aimed at understanding and developing these compounds for clinical use. The diversity and potential pharmacological applications of pyrazine derivatives highlight their significance in drug discovery and development efforts (Ferreira & Kaiser, 2012).
Pyrazine Derivatives in Drug Discovery
Pyrazine derivatives, including those with chlorophenoxy groups, have been extensively studied for their potential in treating various diseases. These compounds exhibit a range of biological activities, making them valuable in drug discovery and medicinal chemistry. Pyrazine derivatives have shown promise as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents, among other applications. This highlights the versatility of pyrazine derivatives as a chemical scaffold for developing new therapeutic agents (Doležal & Zítko, 2015).
Pyrazine and Food Science
Beyond pharmacological applications, pyrazines play a crucial role in food science, particularly in flavor enhancement. Pyrazines contribute to the nutty, roasted flavors found in various food products. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a key process for synthesizing pyrazines. Control strategies to optimize pyrazine formation during food processing are of significant interest, aiming to enhance flavor profiles while minimizing undesirable by-products (Yu et al., 2021).
Environmental Impact of Chlorophenols
While not directly related to this compound, it's worth noting the environmental implications of related compounds, such as chlorophenols. These compounds, including chlorinated pyrazine derivatives, have been identified as precursors to dioxins, highlighting the importance of understanding their formation, degradation, and environmental impact. This knowledge is crucial for developing safer chemical processes and mitigating environmental pollution (Peng et al., 2016).
Propiedades
IUPAC Name |
3-(4-chlorophenoxy)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-8-1-3-9(4-2-8)16-11-10(7-13)14-5-6-15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSOONNTGHVNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CN=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine](/img/structure/B2818113.png)
![N-[1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/no-structure.png)


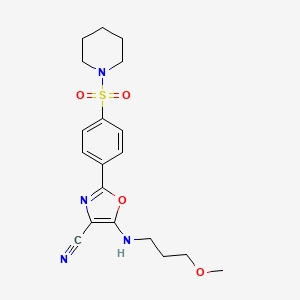
![3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2818122.png)
![4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2818123.png)
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B2818124.png)
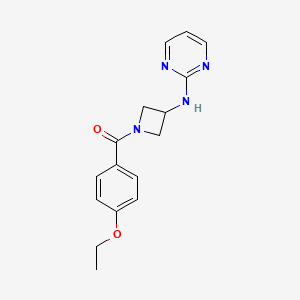

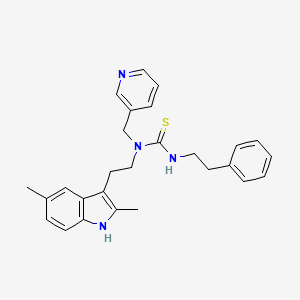
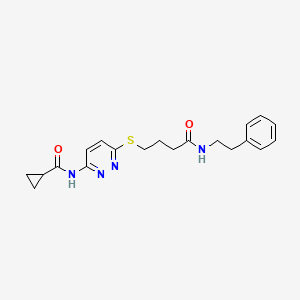
![Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate](/img/structure/B2818131.png)

